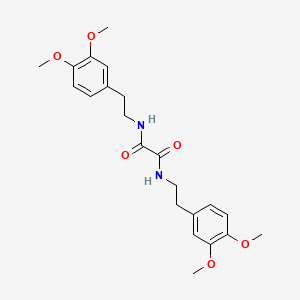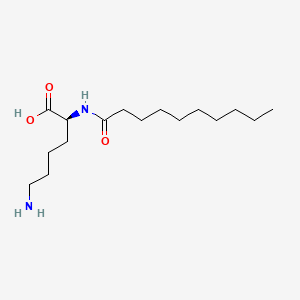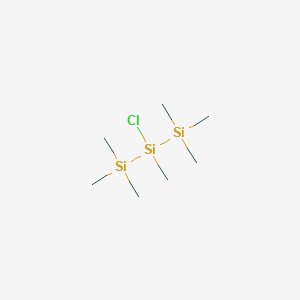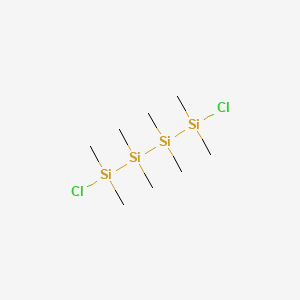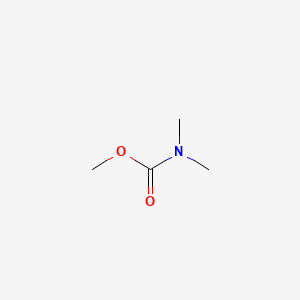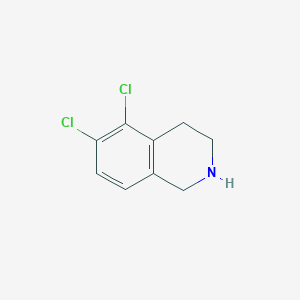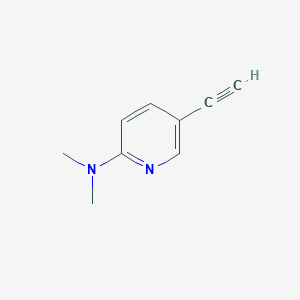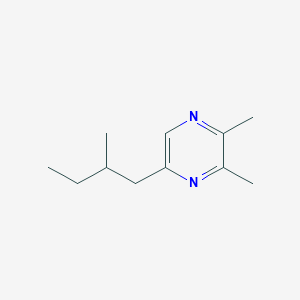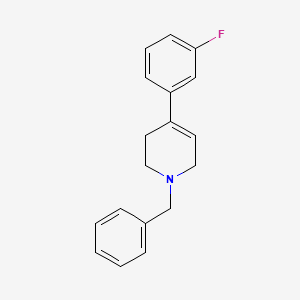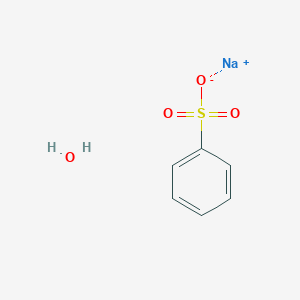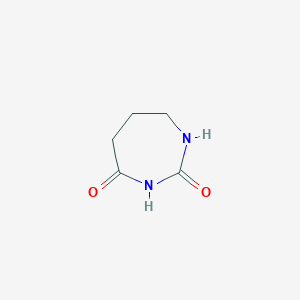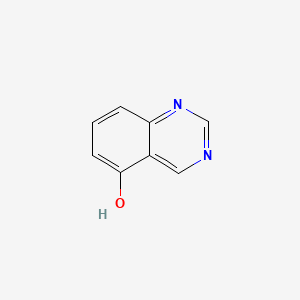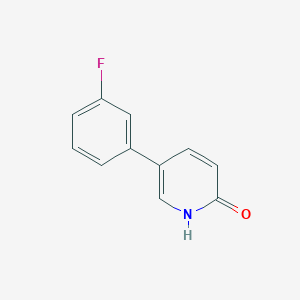
5-(3-Fluorophenyl)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorophenyl)pyridin-2-ol is a chemical compound that belongs to the class of fluorinated pyridines It features a pyridine ring substituted with a fluorophenyl group at the 5-position and a hydroxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)pyridin-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another method involves the fluorination of pyridine derivatives using fluorinating agents such as N-fluoropyridinium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents is crucial to ensure efficient production while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 5-(3-Fluorophenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
5-(3-Fluorophenyl)pyridin-2-ol has a wide range of applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)pyridin-2-ol involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
相似化合物的比较
2-Fluoropyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Fluoropyridine: The fluorine atom is positioned differently, leading to variations in chemical behavior.
4-Fluoropyridine: Another positional isomer with distinct properties and uses.
Uniqueness: 5-(3-Fluorophenyl)pyridin-2-ol is unique due to the presence of both the fluorophenyl group and the hydroxyl group, which confer specific chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.
属性
CAS 编号 |
76053-44-6 |
|---|---|
分子式 |
C11H8FNO |
分子量 |
189.19 g/mol |
IUPAC 名称 |
5-(3-fluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,(H,13,14) |
InChI 键 |
KGNYRTOVOYFAEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


